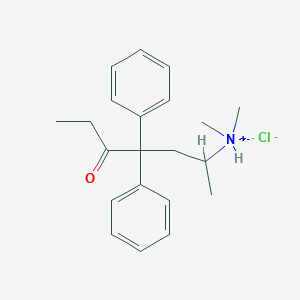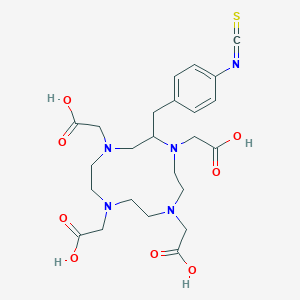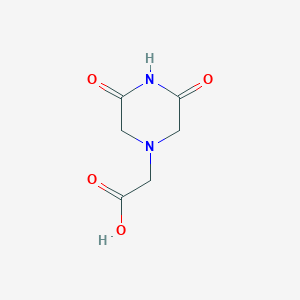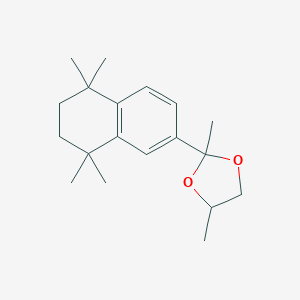
Methyl 2-hydroxydecanoate
Vue d'ensemble
Description
Methyl 2-hydroxydecanoate, also known as methyl 2-hydroxycaproate, is an organic compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . It is a methyl ester derivative of 2-hydroxydecanoic acid and is characterized by the presence of a hydroxyl group at the second carbon of the decanoate chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-hydroxydecanoate is typically synthesized through the esterification of 2-hydroxydecanoic acid with methanol in the presence of an acid catalyst. The reaction involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the reaction of N-decanol with sodium hydroxide to generate the corresponding sodium salt of hydroxydecanoic acid. This intermediate is then reacted with formyl chloride to produce the target compound .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-ketodecanoate or decanoic acid.
Reduction: Formation of 2-hydroxydecanol.
Substitution: Formation of halogenated derivatives such as 2-chlorodecanoate.
Applications De Recherche Scientifique
Methyl 2-hydroxydecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a substrate in enzymatic studies and metabolic research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds
Mécanisme D'action
The mechanism of action of methyl 2-hydroxydecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group at the second carbon allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. This can influence various biochemical pathways, including those involved in lipid metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
Methyl 2-hydroxydodecanoate: Similar structure with a longer carbon chain (C13H26O3).
Methyl 10-hydroxydecanoate: Hydroxyl group located at the tenth carbon (C11H22O3).
Methyl 2-hydroxycaproate: Shorter carbon chain (C7H14O3).
Uniqueness: Methyl 2-hydroxydecanoate is unique due to its specific hydroxylation pattern and chain length, which confer distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry that other similar compounds may not fulfill .
Propriétés
IUPAC Name |
methyl 2-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-9-10(12)11(13)14-2/h10,12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKXSXAGVRUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methyl 2-hydroxydecanoate was used to determine the configuration of a secondary hydroxyl group in the synthesized compound 12 (a dodecosulose derivative) []. The researchers likely compared spectroscopic data or other analytical properties of compound 12 with those of this compound, whose stereochemistry was already known, to deduce the configuration of the newly formed chiral center in their target molecule.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B164329.png)




